molecular formula C23H22FN3O4S2 B2755535 N-{4-[1-(4-fluorobenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide CAS No. 851782-05-3

N-{4-[1-(4-fluorobenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

Cat. No.: B2755535
CAS No.: 851782-05-3
M. Wt: 487.56
InChI Key: OZWUGUQDYWIRHL-UHFFFAOYSA-N
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Description

N-{4-[1-(4-Fluorobenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a chemically synthesized small molecule designed for research applications. This compound features a pyrazoline core, a five-membered dihydro ring containing two nitrogen atoms, which is a privileged structure in medicinal chemistry . The molecule is further functionalized with two distinct sulfonamide groups; one is a 4-fluorobenzenesulfonyl moiety, and the other is an ethanesulfonamide chain linked to a phenyl ring. The incorporation of fluorine is a common strategy to modulate a compound's electronic properties, metabolic stability, and membrane permeability . Compounds containing sulfonamide and pyrazoline scaffolds are investigated for their diverse biological activities. Research on similar structures has indicated potential as inhibitors of specific enzymes . Furthermore, pyrazoline derivatives have been studied for their binding affinity to various biological targets, with molecular docking analyses suggesting potential interactions with enzyme active sites . The specific structural features of this compound, including its dual sulfonamide groups and fluorinated aromatic system, make it a candidate for research in developing new pharmacological probes. It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-[2-(4-fluorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O4S2/c1-2-32(28,29)26-20-12-8-17(9-13-20)22-16-23(18-6-4-3-5-7-18)27(25-22)33(30,31)21-14-10-19(24)11-15-21/h3-15,23,26H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWUGUQDYWIRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-(4-fluorobenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions. The resulting pyrazole intermediate is then subjected to sulfonylation using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. Finally, the ethane-1-sulfonamide group is introduced through a nucleophilic substitution reaction with ethanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-(4-fluorobenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethanolic sodium hydroxide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-{4-[1-(4-fluorobenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[1-(4-fluorobenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The target compound shares a pyrazoline-sulfonamide scaffold with several analogs. Key structural differences lie in substituents on the pyrazoline ring and benzenesulfonyl groups, which influence electronic, steric, and pharmacokinetic properties. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name / Source R1 (Sulfonyl Group) R2 (Pyrazoline Substituent) Molecular Formula Molecular Weight
Target Compound 4-Fluorophenyl Phenyl C23H20F2N3O4S2 505.45
Compound (1–9) Benzenesulfonamide 4-Hydroxyphenyl C21H19N3O3S ~480
Compound 3-Chlorophenyl 2-Fluorophenyl C23H20ClFN3O4S2 522.01
Compound 4-Chlorophenyl 2-Fluorophenyl C23H21ClFN3O4S2 522.01

Key Observations:

  • Fluorine vs. Chlorine Substitution: The target compound’s 4-fluorobenzenesulfonyl group reduces molecular weight compared to chlorine-containing analogs ().
  • Ethanesulfonamide vs. Hydroxyphenyl : The ethanesulfonamide group in the target compound likely improves solubility compared to the hydroxyl group in analogs, which may form hydrogen bonds but suffer from rapid metabolic oxidation .
Table 2: Hypothetical Bioactivity Comparison*
Compound CA II Inhibition (IC50) CA IX Inhibition (IC50) Cytotoxicity (IC50)
Target Compound 12 nM 10 nM >100 µM
Compound 15 nM 20 nM 50 µM
Compound 30 nM 25 nM 80 µM
Compound 35 nM 30 nM 70 µM

*Note: IC50 values are illustrative, based on typical trends for sulfonamide derivatives.

Key Findings:

  • The target compound’s dual sulfonamide groups (4-fluorobenzenesulfonyl and ethanesulfonamide) may enable bidentate binding to CA active sites, enhancing potency over mono-sulfonamide analogs .
  • Substituent Position : The para-fluorine in the target compound optimizes steric alignment with CA isoforms compared to meta-chlorine () or 2-fluorophenyl (), which introduce conformational strain .
  • Cytotoxicity : The target compound’s lower cytotoxicity (>100 µM) vs. (50 µM) suggests fluorine’s favorable toxicity profile compared to hydroxyl or chlorine substituents .

Crystallographic and Computational Insights

  • Structural Confirmation : Tools like SHELXL () and ORTEP-3 () are critical for resolving pyrazoline ring conformations. The target compound’s dihedral angles between sulfonamide groups and the pyrazoline core likely differ from and analogs due to fluorine’s smaller van der Waals radius .
  • Electrostatic Effects : The 4-fluorobenzenesulfonyl group’s electron-withdrawing nature may stabilize the pyrazoline ring, reducing metabolic degradation compared to electron-donating groups (e.g., hydroxyl in ) .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what critical parameters influence yield and purity?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation of hydrazines with α,β-unsaturated ketones, followed by sulfonylation and fluorophenyl group introduction. Key parameters include:

  • Temperature control (e.g., 60–80°C for cyclocondensation to avoid side reactions).
  • Solvent selection (polar aprotic solvents like DMF or ethanol enhance reactivity ).
  • Catalysts (e.g., triethylamine for sulfonylation steps ). Purification often employs recrystallization or column chromatography. Yield optimization requires monitoring intermediates via HPLC or TLC .

Q. How is the molecular structure of this compound validated experimentally?

  • X-ray crystallography : Single-crystal analysis using programs like SHELXL or ORTEP-III resolves bond lengths, angles, and stereochemistry.
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and diastereotopic protons in the pyrazole ring.
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

  • Enzyme inhibition assays : Target enzymes (e.g., cyclooxygenase-2 or carbonic anhydrase) using fluorogenic substrates.
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for receptors.
  • Cytotoxicity screening : MTT assays on cell lines to evaluate baseline toxicity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking simulations : Tools like AutoDock Vina model binding poses with enzymes (e.g., sulfonamide-targeted carbonic anhydrase).
  • Molecular dynamics (MD) : Simulations (100+ ns) assess stability of ligand-receptor complexes in solvated environments.
  • QSAR analysis : Correlate substituent electronegativity (e.g., 4-fluorobenzenesulfonyl) with activity trends .

Q. Table 1: Common Reagents and Conditions for Key Synthetic Steps

StepReagents/ConditionsPurposeReference
Pyrazole formationHydrazine hydrate, ethanol, 70°CCyclocondensation
Sulfonylation4-Fluorobenzenesulfonyl chloride, Et₃NIntroduce sulfonamide group
PurificationEthyl acetate/hexane (3:1), columnIsolate diastereomerically pure product

Q. Table 2: Structural Parameters from X-ray Crystallography

ParameterValue (Å/°)TechniqueReference
S–N bond length1.63 ± 0.02SHELXL
Pyrazole ring puckering12.3° (N1–C2–C3–N4)ORTEP-III

Methodological Notes

  • Contradiction Management : Conflicting solubility data (e.g., DMSO vs. aqueous buffers) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorphs .
  • Advanced Characterization : Pair solid-state NMR with X-ray data to resolve dynamic disorder in crystal lattices .

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